molecular formula C19H24FN3O2 B5360029 3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole

3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole

Cat. No. B5360029
M. Wt: 345.4 g/mol
InChI Key: GMTYYCVQUXFDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole is not fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes and receptors involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole in lab experiments is its potential to act as a therapeutic agent for various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole. One area of research could focus on understanding its mechanism of action and identifying specific targets for its use as a therapeutic agent. Another area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, research could focus on exploring its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole involves a multi-step process that includes the reaction of 2-fluorobenzyl alcohol with 1,3-dimethyl-2-imidazolidinone in the presence of a base, followed by the addition of 3,3-diethylpyrrolidine-2,4-dione and a subsequent reaction with hydrazine hydrate. The final product is obtained after purification and isolation.

Scientific Research Applications

3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3,3-diethylpyrrolidin-1-yl)-[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-3-19(4-2)9-10-23(13-19)18(24)16-11-14(21-22-16)12-25-17-8-6-5-7-15(17)20/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTYYCVQUXFDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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